

# Spectroscopic Data for 8-Bromo-Tetrahydroisoquinolines: A Technical Guide

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## Compound of Interest

Compound Name:	<i>Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate</i>
Cat. No.:	B592348

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-bromo-tetrahydroisoquinolines. Due to the limited availability of published spectra for the specific 8-bromo isomer, this document presents the available mass spectrometry data, alongside comparative spectroscopic data from closely related analogs to provide a predictive framework for characterization. Detailed experimental protocols for both the synthesis and spectroscopic analysis are also included to assist researchers in their laboratory work.

## Spectroscopic Data

While a complete experimental dataset for 8-bromo-1,2,3,4-tetrahydroisoquinoline is not readily available in the public domain, the following sections provide known data and predictive insights based on related structures.

## Mass Spectrometry (MS)

The mass spectrum of 8-bromo-1,2,3,4-tetrahydroisoquinoline has been reported with a protonated molecule ( $[M+H]^+$ ) at  $m/z$  211.9<sup>[1]</sup>. The presence of a bromine atom would be expected to produce a characteristic M and M+2 isotopic pattern with approximately equal intensity, a key feature in identifying brominated compounds.

Compound	Molecular Formula	Molecular Weight	Key Mass Spectrometry Peak
8-Bromo-1,2,3,4-tetrahydroisoquinoline	C <sub>9</sub> H <sub>10</sub> BrN	212.09 g/mol	[M+H] <sup>+</sup> : 211.9 m/z[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental <sup>1</sup>H and <sup>13</sup>C NMR data for 8-bromo-1,2,3,4-tetrahydroisoquinoline are not explicitly available. However, the expected chemical shifts can be estimated by considering the spectra of the parent compound, 1,2,3,4-tetrahydroisoquinoline, and related brominated analogs like 6-bromo-1,2,3,4-tetrahydroquinoline.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 8-bromo-1,2,3,4-tetrahydroisoquinoline is expected to show signals corresponding to the aromatic protons and the protons of the saturated heterocyclic ring. The bromine atom at the 8-position will influence the chemical shifts of the adjacent aromatic protons through its electron-withdrawing and anisotropic effects.

Proton Assignment (Predicted)	Expected Chemical Shift (ppm)	Multiplicity	Notes
Aromatic CH (positions 5, 6, 7)	6.8 - 7.5	m	The exact shifts and coupling patterns will depend on the substitution.
Benzyllic CH <sub>2</sub> (position 1)	~ 4.0	s or t	
Aliphatic CH <sub>2</sub> (position 3)	~ 2.8 - 3.2	t	
Aliphatic CH <sub>2</sub> (position 4)	~ 2.6 - 2.9	t	
NH	Variable	br s	The chemical shift is dependent on solvent and concentration.

### <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the nine carbon atoms of the 8-bromo-tetrahydroisoquinoline structure. The carbon atom attached to the bromine (C-8) is expected to have a chemical shift in the range of 110-120 ppm.

Carbon Assignment (Predicted)	Expected Chemical Shift (ppm)
Quaternary Aromatic C (C-4a, C-8a)	130 - 140
Aromatic CH (C-5, C-6, C-7)	120 - 130
Aromatic C-Br (C-8)	110 - 120
Benzyllic CH <sub>2</sub> (C-1)	~ 45 - 55
Aliphatic CH <sub>2</sub> (C-3)	~ 40 - 50
Aliphatic CH <sub>2</sub> (C-4)	~ 25 - 35

## Infrared (IR) Spectroscopy

The IR spectrum of 8-bromo-tetrahydroisoquinoline would display characteristic absorption bands for the N-H and C-H stretching vibrations, as well as aromatic C=C stretching and C-Br stretching.

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )
N-H Stretch	3300 - 3500 (medium, sharp)
Aromatic C-H Stretch	3000 - 3100 (medium)
Aliphatic C-H Stretch	2850 - 2960 (medium to strong)
Aromatic C=C Stretch	1450 - 1600 (medium)
C-N Stretch	1250 - 1350 (medium)
C-Br Stretch	500 - 600 (strong)

## Experimental Protocols

### Synthesis of 8-Bromo-1,2,3,4-tetrahydroisoquinoline

A common method for the synthesis of tetrahydroisoquinolines is the Pictet-Spengler reaction[2][3][4][5]. A plausible synthetic route to 8-bromo-1,2,3,4-tetrahydroisoquinoline would involve the reaction of 2-(2-bromophenyl)ethylamine with an appropriate formaldehyde equivalent. The following is a generalized protocol based on a reported synthesis[1].

#### Materials:

- 1-(8-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (or a suitable precursor)
- Methanol
- Saturated aqueous sodium carbonate solution
- Dichloromethane
- Water

- Saturated sodium chloride solution
- Anhydrous sodium sulfate
- Silica gel (230-400 mesh)
- Chloroform

**Procedure:**

- A mixture of 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroacetophenone and 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (3 g, 9.7 mmol) is added to a solvent mixture of methanol (20 mL) and saturated aqueous sodium carbonate (20 mL).[1]
- The reaction mixture is heated to reflux overnight and subsequently concentrated under reduced pressure.[1]
- The residue is extracted with dichloromethane. The organic layers are combined.[1]
- The combined organic layer is washed sequentially with water and saturated sodium chloride solution.[1]
- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.[1]
- The crude product is purified by silica gel column chromatography (230-400 mesh) using a 0-2% methanol/chloroform solution as the eluent to yield 8-bromo-1,2,3,4-tetrahydroisoquinoline.[1]

## General Protocol for Spectroscopic Analysis

**Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer (e.g., 300 MHz or higher).

- Process the spectra, including Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

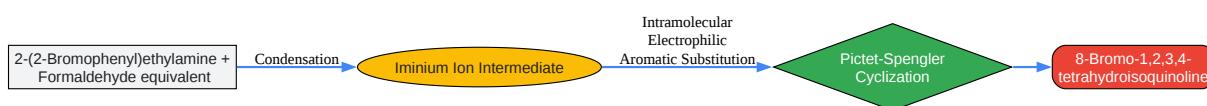
#### Mass Spectrometry (MS):

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).
- Acquire the mass spectrum in the desired mass range.

#### Infrared (IR) Spectroscopy:

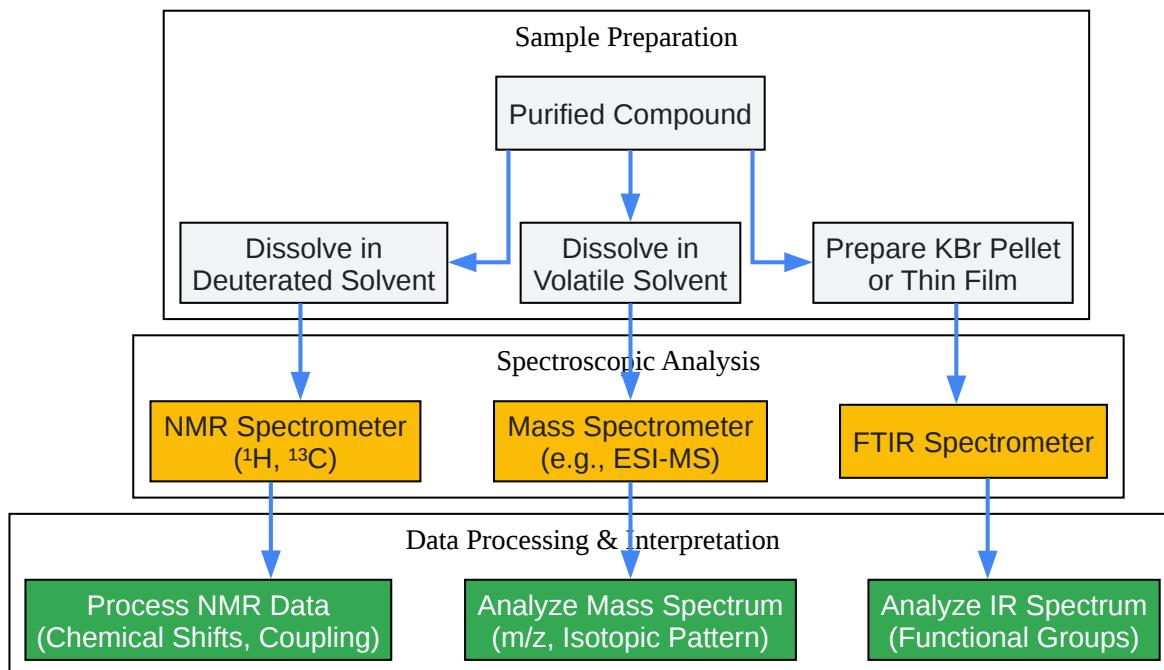
- For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
- For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Acquire the IR spectrum using an FTIR spectrometer.

## Visualizations



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Caption: Pictet-Spengler synthesis of 8-bromo-tetrahydroisoquinoline.

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Caption: General workflow for spectroscopic analysis.

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## References

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